molecular formula C7H9NO3 B12880873 Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate CAS No. 360782-67-8

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate

Cat. No.: B12880873
CAS No.: 360782-67-8
M. Wt: 155.15 g/mol
InChI Key: AGWQUVWOFILGLN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-amino ynones or β-enaminones. For example, the oxidative cyclization of β-enaminones can be achieved using iodine as a promoter . Another method involves the reaction of glycine-derived enamino amides under Boc-deprotection conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of citric acid as a catalyst, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidative cyclization, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of β-enaminones can yield pyrrolin-4-ones, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industry.

Biological Activity

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, characterized by a five-membered aromatic ring containing nitrogen. Its structure can be represented as follows:

Ethyl 2 oxo 3 4 dihydro 2H pyrrole 5 carboxylate(C8H9NO3)\text{Ethyl 2 oxo 3 4 dihydro 2H pyrrole 5 carboxylate}\quad (C_8H_9NO_3)

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antitumor Activity :
    • Ethyl 2-oxo derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds with similar structures showed GI50 values in the low micromolar range against human cancer cell lines .
    • Mechanistic studies indicated that these compounds can induce apoptosis and cell cycle arrest at the G2/M phase, primarily through mitochondrial pathways .
  • Antibacterial Properties :
    • Research has demonstrated that pyrrole derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • Some studies have suggested that pyrrole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxic effects on cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of inflammatory cytokines

Table 2: Case Studies on Antitumor Activity

CompoundCell Line TestedGI50 (μM)Mechanism of Action
This compoundA549 (Lung)0.25Induces apoptosis via mitochondrial pathway
Ethyl derivative analogsMCF7 (Breast)0.08–0.41G2/M phase arrest
Pyrrole-based compoundsHeLa (Cervical)<0.5Inhibits tubulin polymerization

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis :
    • Compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest :
    • The ability to halt the cell cycle at critical checkpoints (G1/S or G2/M) is a common feature among active derivatives, which prevents further proliferation of cancer cells .
  • Microtubule Disruption :
    • Similar to known chemotherapeutic agents, some pyrrole derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis .

Properties

CAS No.

360782-67-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 5-oxo-3,4-dihydropyrrole-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h2-4H2,1H3

InChI Key

AGWQUVWOFILGLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)CC1

Origin of Product

United States

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